molecular formula C29H48O B1233194 7-Dehydrositosterol CAS No. 521-04-0

7-Dehydrositosterol

Cat. No.: B1233194
CAS No.: 521-04-0
M. Wt: 412.7 g/mol
InChI Key: ARVGMISWLZPBCH-XHVHEOSNSA-N
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Description

Contextualization within the Sterol Lipid Class

Sterols are a critical subclass of lipids, essential organic molecules found in all eukaryotic organisms. nih.gov Structurally, they are characterized by a steroid nucleus, a 3β-hydroxyl group, and a side chain. core.ac.ukfao.org Within this broad class, phytosterols (B1254722) are the sterols found in plants, where they are integral components of cell membranes, modulating their fluidity and permeability. wikipedia.orgmdpi.com

Phytosterols can be categorized based on the number of methyl groups at the C-4 position into 4,4-dimethylsterols, 4-monomethylsterols, and 4-desmethylsterols. wikipedia.org 7-Dehydrositosterol falls into the 4-desmethylsterol category, which includes the most abundant phytosterols like β-sitosterol, campesterol, and stigmasterol (B192456). aocs.org These plant sterols are structurally similar to cholesterol, the primary sterol in animals, but differ in the structure of their side chains. fao.org

The classification of this compound within the lipid universe is systematically organized, as shown in the table below.

Lipid Classification Hierarchy
Category Sterol Lipids [ST]
Main Class Sterols [ST01]
Sub Class Stigmasterols and C24-ethyl derivatives [ST0104]
Specific Compound This compound
Data sourced from LIPID MAPS nih.govlipidmaps.org

Significance as a Δ⁵,⁷-Sterol in Biological Systems

The defining structural feature of this compound is the presence of a conjugated double bond system at the 5th and 7th positions of the B-ring of the sterol nucleus. researchgate.netontosight.ai This makes it a Δ⁵,⁷-sterol, a characteristic that imparts specific chemical reactivity and biological importance. researchgate.netuj.edu.pl This conjugated diene system is crucial for the molecule's ability to absorb ultraviolet (UV) radiation, particularly UVB light in the 290–315 nm range. uj.edu.pl

In biological systems, Δ⁵,⁷-sterols are key intermediates in the biosynthesis of major sterols. uj.edu.pl For instance, in plants, this compound is a direct precursor to sitosterol (B1666911), one of the most abundant phytosterols on Earth. researchgate.netnih.gov The conversion of this compound to sitosterol involves the reduction of the double bond at the C-7 position. researchgate.netnih.gov The accumulation of Δ⁵,⁷-sterols can be observed in certain developmental stages or in specific genetic mutants of organisms where the enzyme responsible for this reduction is absent or less active. researchgate.net

The presence of Δ⁵,⁷-sterols is not limited to plants. They have been identified in various organisms, including marine invertebrates like sponges and in some insects. nih.govmdpi.com In the context of insect biology, this compound, along with other 7-dehydrosterols, has been identified as a potential intermediate in the biosynthesis of ecdysone, the insect molting hormone. nih.gov

Overview of this compound as a Provitamin D Analog

Perhaps the most well-studied significance of Δ⁵,⁷-sterols is their role as provitamins D. researchgate.netd-nb.info A provitamin is a substance that can be converted within the body into a vitamin. The conjugated double bond system in Δ⁵,⁷-sterols, including this compound, allows them to undergo a photochemical reaction upon exposure to UVB radiation. uj.edu.pl This reaction involves the opening of the B-ring of the sterol nucleus, leading to the formation of a previtamin D, which then isomerizes to the corresponding vitamin D. researchgate.netuj.edu.pl

Specifically, this compound is the provitamin for vitamin D₅, also known as sitocalciferol. libretexts.orgwikipedia.org While vitamin D₂ (ergocalciferol) from ergosterol (B1671047) (a fungal sterol) and vitamin D₃ (cholecalciferol) from 7-dehydrocholesterol (B119134) (an animal sterol) are the most well-known forms, other forms like vitamin D₅ exist. The conversion of this compound to vitamin D₅ has been demonstrated in plants like Arabidopsis thaliana upon UVB irradiation. researchgate.netnih.gov

The general pathway for the formation of various vitamin D analogs from their respective Δ⁵,⁷-sterol precursors is outlined below.

Provitamin (Δ⁵,⁷-Sterol) Resulting Vitamin D
7-DehydrocholesterolVitamin D₃ (Cholecalciferol)
ErgosterolVitamin D₂ (Ergocalciferol)
22-DihydroergosterolVitamin D₄
This compound Vitamin D₅ (Sitocalciferol)
7-DehydrostigmasterolVitamin D₆
7-DehydrocampesterolVitamin D₇
Data sourced from various studies. researchgate.netvitamind-journal.itresearchgate.net

Research has identified this compound in various natural sources, including the Indian snakeroot plant (Rauwolfia serpentina), red algae, and certain protozoa. nih.govresearchgate.netmdpi.com While the biological significance of vitamin D₅ is considered to be relatively low due to its scarcity compared to vitamins D₂ and D₃, its existence highlights the diversity of vitamin D analogs in nature. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

521-04-0

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-21,23,25-27,30H,7-9,12-18H2,1-6H3/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

ARVGMISWLZPBCH-XHVHEOSNSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C

melting_point

144.5 °C

Other CAS No.

521-04-0

Synonyms

5,7-cholestadien-24 alpha-ethyl-3-beta-ol
7-dehydro-beta-sitosterol
7-dehydrositosterol
7-dehydrositosterol, (3beta,24S)-isome

Origin of Product

United States

Natural Occurrence and Distribution of 7 Dehydrositosterol Across Biological Kingdoms

Presence in Higher Plants

7-Dehydrositosterol is a key intermediate in the biosynthesis of other sterols in plants. frontiersin.org Phytosterols (B1254722), including this compound, are integral structural components of plant cell membranes. wikipedia.org

The model plant Arabidopsis thaliana has been instrumental in understanding the biosynthesis of this compound. Research has shown that a specific mutant of A. thaliana, known as dwarf5, accumulates significant levels of Δ⁵,⁷-sterols, particularly this compound. encyclopedia.pub This accumulation is due to a mutation in the gene that encodes the Δ⁵,⁷-sterol-Δ⁷-reductase enzyme, which is responsible for the conversion of this compound to other sterols. encyclopedia.pub Consequently, these mutant plants are expected to contain detectable amounts of vitamin D5, as the high levels of this compound can undergo photolysis upon exposure to UV-B light. frontiersin.orgencyclopedia.pub Studies have confirmed that UV irradiation increases the amount of vitamin D5 in these mutants. nih.gov

This compound has been identified in a variety of other plant species, highlighting its widespread distribution. It has been isolated from the roots of Rauwolfia serpentina (Indian snakeroot), a plant with a long history of use in traditional medicine. nih.govresearchgate.net The compound has also been reported in Solanum sisymbriifolium. google.comresearchgate.netnih.gov Furthermore, its presence has been confirmed in species of the genus Festuca, such as Festuca argentina and Festuca hieronymi. google.comnih.gov Additionally, this compound has been found in kiwifruit (Actinidia chinensis). google.comlipidbank.jp

In crop plants like the tomato (Solanum lycopersicum), the primary phytosterols are β-sitosterol, campesterol, and stigmasterol (B192456). nih.govresearchgate.netscienceopen.com While 7-dehydrocholesterol (B119134), the precursor to vitamin D3, is naturally present in tomato leaves and green fruit, the concentration of this compound in ripe, unmodified tomatoes is not typically high. scienceopen.comepfl.ch However, the biosynthetic pathway for Δ⁵,⁷-sterols exists in tomatoes, and this compound is an intermediate in this pathway. plos.org Research has shown that by using gene-editing techniques to block the enzyme that converts 7-dehydrocholesterol, its levels can be significantly increased in both the leaves and fruit of tomatoes. scienceopen.comscielo.br

Identification in Specific Plant Species (e.g., Rauwolfia serpentina, Solanum sisymbriifolium, Festuca species, Actinidia chinensis)

Detection in Lower Plants and Algae

The occurrence of this compound is not limited to higher plants; it has also been detected in lower plant forms, including algae.

This compound has been identified in the red alga Cyanidium caldarium. nih.govnih.gov This unicellular alga is known for its ability to thrive in acidic and high-temperature environments. The presence of this compound in such an organism underscores the ancient evolutionary origins of this sterol.

Characterization in Fungi and Yeasts

In the kingdom of fungi and yeasts, the sterol profile is distinctly different from that of plants. The predominant sterol in most fungi and yeasts is ergosterol (B1671047), which serves as the precursor to vitamin D2 upon exposure to UV radiation. encyclopedia.pubnih.gov While some fungi have been found to contain 22,23-dihydroergosterol, the precursor to vitamin D4, the presence of this compound is not a common characteristic of this kingdom. Although some phytosterols like sitosterol (B1666911) and stigmasterol have been reported in certain endophytic fungi, this is considered an unusual occurrence. scielo.br Therefore, this compound is not considered a typical or abundant sterol in most fungi and yeasts. google.com

Data Tables

Table 1: Occurrence of this compound in Selected Higher Plants

Plant SpeciesOrganism TypeFindingReferences
Arabidopsis thaliana (dwarf5 mutant)Model OrganismAccumulates high levels of this compound. encyclopedia.pubnih.gov
Rauwolfia serpentinaMedicinal PlantIsolated from the roots. nih.govresearchgate.net
Solanum sisymbriifoliumPlantReported to contain this compound. google.comresearchgate.netnih.gov
Festuca speciesGrassIdentified in F. argentina and F. hieronymi. google.comnih.gov
Actinidia chinensisFruitFound in kiwifruit. google.comlipidbank.jp
Solanum lycopersicum (Tomato)Crop PlantA biosynthetic intermediate; not a major sterol in unmodified fruit. nih.govresearchgate.netscienceopen.complos.org

Table 2: Occurrence of this compound in Lower Plants, Algae, Fungi, and Yeasts

OrganismKingdom/GroupFindingReferences
Cyanidium caldariumRed AlgaeIdentified as a component of its sterols. nih.govnih.gov
Fungi and YeastsFungiNot a typical or abundant sterol; ergosterol is predominant. encyclopedia.pubnih.govgoogle.com

Observation in Invertebrates and Protozoa

The occurrence of this compound and related Δ⁵,⁷-sterols in invertebrates and protozoa highlights their diverse roles in cellular structure and metabolic pathways. Unlike vertebrates, many of these organisms exhibit unique sterol requirements and metabolic capabilities, often relying on dietary sources or symbiotic relationships to obtain essential sterols.

Invertebrates

In many insects, sterols are not synthesized de novo and must be acquired from their diet. nih.gov These dietary sterols, primarily phytosterols from plants, are then metabolized into essential compounds like cholesterol and steroid hormones. nih.gov Research on the silkworm, Bombyx mori, has identified this compound as a potential biosynthetic intermediate. nih.gov Its presence, along with 7-dehydrocholesterol and 7-dehydrocampesterol, changes in proportion to the molting hormone ecdysone, suggesting a role in its biosynthesis. nih.gov The confused flour beetle, Tribolium confusum, has also been reported to contain this compound.

The sterol composition of marine invertebrates is notably complex, featuring a wide array of sterols with unusual structures. researchgate.netjst.go.jp Sponges, in particular, are known for their diverse sterol profiles. An analysis of sponges from the family Irciniidae revealed that Δ⁵,⁷-sterols were predominant, with this compound being one of the main compounds, alongside 7-dehydrocholesterol and ergosterol. mdpi.com Similarly, investigations into the sponge Axinella cannabina have identified a large number of sterols, including those with the Δ⁵,⁷-unsaturated nucleus characteristic of this compound. rsc.org

Table 1: Occurrence of this compound in Select Invertebrates

Protozoa

Protozoa exhibit diverse strategies for acquiring and modifying sterols. Some are known to contain precursors for various forms of vitamin D. researchgate.netresearchgate.netnih.gov For instance, this compound has been specifically isolated from the protozoan Tetrahymena pyriformis. lipidbank.jp This ciliate is also used in toxicological studies, where the effects of compounds like this compound are evaluated. scienceopen.com

The related ciliate, Tetrahymena thermophila, is capable of desaturating sterols at several positions, including C-7. nih.gov This organism can efficiently convert exogenous cholesterol into 7-dehydrocholesterol (pro-vitamin D3) through the action of a C-7 cholesterol desaturase enzyme. The presence of this enzymatic capability underscores the potential for similar conversions of other sterols, like sitosterol, into their 7-dehydro counterparts. Other protozoa, such as the amoeba Acanthamoeba, have been found to contain significant amounts of other Δ⁵,⁷-sterols like 7-dehydrostigmasterol. researchgate.net While not all protozoa synthesize sterols, many, like Paramecium tetraurelia, are sterol auxotrophs and have an absolute requirement for specific phytosterols for growth and membrane function. researchgate.netnih.gov

Table 2: Occurrence of this compound and Related Compounds in Select Protozoa

Biosynthesis and Metabolic Pathways of 7 Dehydrositosterol

Upstream Sterol Biosynthetic Routes

The foundation for 7-Dehydrositosterol, like all sterols, is laid by the mevalonate (B85504) pathway, which provides the essential isoprene (B109036) building blocks. These units are then assembled and cyclized to form the characteristic four-ring sterol nucleus.

Mevalonate Pathway as a Precursor Source

The mevalonate pathway is a fundamental metabolic route in eukaryotes responsible for the production of isoprenoids. researchgate.netnih.gov The pathway commences with acetyl-CoA, which undergoes a series of enzymatic conversions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). metwarebio.com These five-carbon molecules are the fundamental building blocks for all isoprenoid compounds, including sterols. The condensation of these isoprene units leads to the formation of farnesyl pyrophosphate (FPP), a key intermediate that stands at a crucial branch point in metabolism. researchgate.net

Squalene (B77637) Cyclization and Lanosterol (B1674476)/Cycloartenol (B190886) Formation

Two molecules of farnesyl pyrophosphate are joined tail-to-tail to form squalene. oup.com The first oxygen-requiring step in sterol biosynthesis is the epoxidation of squalene to 2,3-oxidosqualene (B107256), catalyzed by squalene epoxidase. oup.comresearchgate.net The cyclization of 2,3-oxidosqualene is a critical bifurcation point that distinguishes the sterol biosynthetic pathways in different organisms. frontiersin.org In animals and fungi, 2,3-oxidosqualene is cyclized to lanosterol by lanosterol synthase. frontiersin.orgnih.govesf.edu In photosynthetic organisms like plants, the primary cyclization product is cycloartenol, formed by the action of cycloartenol synthase. researchgate.netnih.gov However, research has shown that some plants, including Arabidopsis thaliana, also possess a lanosterol synthase, indicating the existence of a dual biosynthetic pathway to phytosterols (B1254722) via both lanosterol and cycloartenol. researchgate.netnih.gov Both lanosterol and cycloartenol serve as the initial tetracyclic precursors for the extensive series of modifications that lead to the vast array of functional sterols. frontiersin.org

Enzymatic Transformations Leading to this compound

Following the formation of the initial tetracyclic sterol nucleus, a series of enzymatic modifications, including demethylations, isomerizations, and desaturations, are required to produce this compound.

Role of Δ⁸-Δ⁷-Sterol Isomerase (e.g., SI/HYD1) in Δ⁷-Sterol Production

A key step in the pathway is the isomerization of the double bond from the Δ⁸ position to the Δ⁷ position in the sterol B-ring. This reaction is catalyzed by Δ⁸-Δ⁷-sterol isomerase, an enzyme also known as HYD1 in Arabidopsis. researchgate.netuga.edu This enzymatic conversion is crucial as it sets the stage for the subsequent desaturation step. uniprot.org The product of this isomerization, a Δ⁷-sterol such as avenasterol (stigmasta-7,24-dien-3β-ol), serves as the direct substrate for the next enzyme in the pathway leading to this compound. researchgate.net

Activity of Δ⁷-Sterol-C5(6)-Desaturase (e.g., C5-DES/DWARF7/STE1)

The formation of the characteristic 5,7-conjugated diene system in the B-ring of this compound is accomplished by the enzyme Δ⁷-sterol-C5(6)-desaturase. researchgate.netnih.gov This enzyme, also known by names such as C5-DES, DWARF7, or STE1, introduces a double bond at the C-5 position of a Δ⁷-sterol substrate. researchgate.net This desaturation reaction requires molecular oxygen and a reducing equivalent, typically NADH. nih.gov The action of this desaturase on a substrate like avenasterol results in the production of stigmasta-5,7-dien-3β-ol, which is this compound. researchgate.net

Influence of C4-Demethylation Complexes

The removal of methyl groups at the C4 position of the sterol nucleus is a critical and complex process in sterol biosynthesis. mdpi.comresearchgate.net This demethylation is carried out by a multi-enzyme complex. oup.com In plants, two distinct C4-demethylation complexes exist, one that acts on 4,4-dimethylsterols and another that acts on 4α-methylsterols. mdpi.commdpi.com Each complex is composed of a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (HSD), and a 3-ketosteroid reductase (SR). mdpi.comresearchgate.net The proper functioning of these complexes is essential for the production of the correct sterol precursors. The removal of the C4 methyl groups typically occurs at earlier stages of the pathway, modifying intermediates like cycloartenol or lanosterol, thereby ensuring that the substrates entering the later stages, such as the reactions catalyzed by the isomerase and desaturase, have the correct demethylated structure. researchgate.net

Table of Key Enzymes and Genes in this compound Biosynthesis

Enzyme/ComplexGene Examples (Arabidopsis)Function
Δ⁸-Δ⁷-Sterol IsomeraseSI/HYD1 (At1g20050)Isomerizes the Δ⁸ double bond to a Δ⁷ double bond. researchgate.net
Δ⁷-Sterol-C5(6)-DesaturaseC5-DES/DWARF7/STE1 (At3g02580, At3g02590)Introduces a double bond at the C-5 position to create the 5,7-diene system. researchgate.net
C4-Demethylation ComplexSMO, HSD, SRRemoves methyl groups from the C4 position of the sterol ring. mdpi.comoup.com

Side Chain Alkylation by SMT2

The biosynthesis of this compound is a multi-step process within the broader pathway of phytosterol production in plants. A key step in forming the characteristic ethyl group at position C-24 of the sitosterol (B1666911) side chain involves alkylation reactions catalyzed by sterol methyltransferases (SMTs). Specifically, the enzyme 24-methylene lophenol-C28-methyltransferase, designated as SMT2, plays a crucial role. d-nb.infonih.govresearchgate.netresearchgate.net In the plant sterol biosynthetic pathway, SMT2 is involved in the side chain alkylation process that ultimately leads to the stigmastane (B1239390) skeleton of this compound. d-nb.infonih.govresearchgate.netresearchgate.net This enzymatic step is part of a sequence that modifies the sterol side chain, distinguishing sitosterol and its precursors from cholesterol and ergosterol (B1671047). d-nb.infonih.gov

Downstream Metabolism of this compound

Reduction by Sterol-7-Reductase (e.g., DWF5/MpDWF5A) to Sitosterol

The final step in the biosynthesis of the major plant sterol, sitosterol, is the reduction of its immediate precursor, this compound (also known as Δ5,7-sitosterol). d-nb.infonih.gov This reaction involves the saturation of the C-7 to C-8 double bond in the B-ring of the sterol nucleus. d-nb.infonih.govresearchgate.net This conversion is catalyzed by the enzyme Δ5,7-sterol-Δ7-reductase. d-nb.infonih.gov

In the model plant Arabidopsis thaliana, this enzyme is encoded by the DWARF5 (DWF5) gene. nih.govnih.gov A loss-of-function mutation in the DWF5 gene leads to a deficiency in brassinosteroids, resulting in a characteristic dwarf phenotype. researchgate.netnih.gov These dwarf5 mutants accumulate significant levels of Δ7-sterols, including this compound, because the final reduction step to sitosterol is blocked. researchgate.net

Similarly, in the liverwort Marchantia polymorpha, a homologous gene, MpDWF5A, has been characterized. Functional analysis using a yeast expression system confirmed that MpDWF5A is a Δ5,7-sterol Δ7-reductase, capable of converting 7-dehydrocholesterol (B119134) to cholesterol. researchgate.net Knockout of the Mpdwf5a gene resulted in the disappearance of major phytosterols like sitosterol and the corresponding accumulation of Δ7-type sterols. researchgate.net These findings underscore the conserved and essential role of this enzyme in reducing 7-dehydrosterols to their respective Δ5-sterols across different plant lineages. d-nb.inforesearchgate.net

Substrate Specificity of DHCR7 Toward this compound

In mammals, the enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the final step of cholesterol biosynthesis, reducing the C7-C8 double bond of 7-dehydrocholesterol (7-DHC) to form cholesterol. nih.govuniprot.org Research into the substrate specificity of DHCR7 has shown that it is not exclusively limited to 7-DHC.

Studies using rat liver microsomes have demonstrated that DHCR7 can also act on other 7-dehydrosterols, including this compound. nih.govresearchgate.netresearchgate.net The enzyme is capable of reducing the C7-C8 double bond of this compound to produce sitosterol. researchgate.net However, this conversion is significantly less efficient compared to its primary substrate. The reduction of this compound by DHCR7 was found to be approximately 75% lower than the reduction of 7-dehydrocholesterol. researchgate.netresearchgate.net This indicates a clear substrate preference for the cholestane (B1235564) side chain over the stigmastane side chain of this compound. researchgate.netresearchgate.net The enzyme also shows reduced activity towards ergosterol (which has a C-24 methyl group and a C22-C23 double bond) and 7-dehydroepicholesterol. researchgate.net

SubstrateProductRelative Reduction Efficiency (vs. 7-DHC)
7-Dehydrocholesterol (7-DHC)Cholesterol100%
This compoundSitosterol~25% (75% lower) researchgate.netresearchgate.net
ErgosterolBrassicasterol~25% (75% lower) researchgate.net
7-DehydroepicholesterolEpicholesterol~25% (75% lower) researchgate.net
LathosterolNo Reduction0% researchgate.net

Implications of Competitive Inhibition in Sterol Synthesis

Due to structural similarities with the primary substrate 7-dehydrocholesterol, other sterols can act as inhibitors of the enzyme DHCR7. Research has shown that this compound can function as a competitive inhibitor of 3beta-hydroxysterol Delta7-reductase (DHCR7). researchgate.net In experimental settings, increasing concentrations of this compound were found to competitively inhibit the enzyme's activity. researchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

Impact of Gene Knockouts and Overexpression on Accumulation

The accumulation of this compound and other Δ⁵,⁷-sterols is significantly influenced by the manipulation of specific genes within the sterol biosynthetic pathway. Both gene knockout and overexpression studies in plants and other organisms have elucidated the roles of key enzymes.

In plants like Arabidopsis thaliana, several genes are critical in the later steps of phytosterol biosynthesis. biorxiv.org The DWARF5 (DWF5) gene encodes a Δ⁷-sterol reductase, which is responsible for reducing the C7-C8 double bond to convert Δ⁵,⁷-sterols into Δ⁵-sterols. nih.govbioone.org Consequently, mutations or knockouts in the DWF5 gene block this step, leading to the accumulation of Δ⁵,⁷-sterol precursors and a characteristic dwarf phenotype due to defects in brassinosteroid biosynthesis. researchgate.netoup.comutoronto.ca Similarly, the STE1/DWARF7 gene, which encodes a Δ⁷-sterol-C5-desaturase, is responsible for introducing the C5 double bond to create the Δ⁵,⁷-diene system. biorxiv.orgnih.gov A weak allele of ste1 in Arabidopsis results in the accumulation of Δ⁷-sterols, although it can still produce about 30% of the final Δ⁵-sterols, avoiding a severe dwarf phenotype. nih.govresearchgate.net

In the context of heterologous systems like Saccharomyces cerevisiae, gene knockouts are a fundamental strategy to accumulate specific sterol intermediates. To produce Δ⁵,⁷-sterols like 7-dehydrocholesterol (7-DHC), a close analog of this compound, genes in the competing ergosterol pathway are often deleted. Knocking out ERG5 (C-22 desaturase) and ERG6 (C-24 sterol methyltransferase) prevents the conversion of intermediates into ergosterol, redirecting the metabolic flow towards the desired Δ⁵,⁷-sterol product. frontiersin.orgnih.gov

Table 1: Impact of Gene Modification on Δ⁵,⁷-Sterol Accumulation

Gene Organism Function Impact of Knockout/Mutation Impact of Overexpression
DWF5 Arabidopsis thaliana Δ⁷-Sterol Reductase Accumulation of Δ⁵,⁷-sterols; dwarfism. researchgate.netoup.com ---
STE1/DWARF7 Arabidopsis thaliana Δ⁷-Sterol-C5-Desaturase Accumulation of Δ⁷-sterols. nih.gov ---
PgSS1 Panax ginseng Squalene Synthase --- Increased flux towards phytosterols and triterpenes. oup.com
ERG5 Saccharomyces cerevisiae C-22 Desaturase Blocks ergosterol synthesis, enabling accumulation of alternative sterols like 7-DHC. frontiersin.org ---

| ERG6 | Saccharomyces cerevisiae | C-24 Sterol Methyltransferase | Blocks ergosterol synthesis, enabling accumulation of alternative sterols like 7-DHC. nih.gov | --- |

Transcriptional Regulation of Sterol Pathway Genes

The biosynthesis of sterols is tightly controlled at the transcriptional level by a variety of transcription factors (TFs). These regulators can activate or repress the expression of genes encoding biosynthetic enzymes in response to developmental cues and environmental stresses. researchgate.net

In plants, several families of transcription factors are known to modulate secondary metabolism, including the sterol pathway. These include WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC TFs. researchgate.netresearchgate.net For example, overexpression of squalene synthase in Panax ginseng not only increases the precursor pool but also appears to stimulate the transcription of downstream genes involved in both phytosterol and triterpene biosynthesis, such as β-amyrin synthase and cycloartenol synthase. oup.com This suggests a coordinated regulation where the flux through the pathway can be controlled by key upstream genes.

In fungi such as Saccharomyces cerevisiae, the regulation of the ergosterol pathway provides a well-studied model relevant to Δ⁵,⁷-sterol production. The transcription factors Upc2p and Ecm22p are key activators that bind to the promoter regions of many ERG genes, upregulating their expression. frontiersin.orgnih.gov Conversely, other factors act as repressors. MOT3 has been identified as a transcriptional repressor that inhibits the expression of genes like ERG2 and ERG11, particularly under hypoxic conditions. frontiersin.orgnih.gov Knocking out MOT3 in an engineered 7-DHC-producing yeast strain was shown to relieve this repression, leading to increased transcription of key pathway genes and a subsequent increase in 7-DHC titer. frontiersin.orgnih.gov In humans, the transcription of DHCR7, the gene responsible for the final step in cholesterol synthesis, is controlled by the sterol regulatory element-binding protein-2 (SREBP-2). nih.govumass.edu

Table 2: Key Transcriptional Regulators of Sterol Pathway Genes

Regulator Organism Target Genes/Pathway Mode of Action
SREBP-2 Human Cholesterol Synthesis (e.g., DHCR7) Activator. nih.govumass.edu
Upc2p/Ecm22p Saccharomyces cerevisiae Ergosterol Biosynthesis (ERG genes) Activators. frontiersin.orgnih.gov
MOT3 Saccharomyces cerevisiae Ergosterol Biosynthesis (e.g., ERG2, ERG11) Repressor. frontiersin.orgnih.gov

| WRKY, MYB, AP2/ERF | Plants | Secondary Metabolism, including Sterols | General regulators, can be activators or repressors. researchgate.netresearchgate.net |

Heterologous and Engineered Biosynthesis of this compound

The production of specific phytosterols like this compound in microbial hosts is a promising alternative to extraction from natural sources. This involves advanced metabolic engineering and synthetic biology techniques to reconstruct and optimize the biosynthetic pathway in a suitable chassis organism.

Metabolic Engineering Strategies in Microbial Hosts (e.g., Saccharomyces cerevisiae for related Δ⁵,⁷-sterols)

Saccharomyces cerevisiae (baker's yeast) is a preferred host for producing sterols due to its native mevalonate and ergosterol pathways, which provide the foundational precursors and enzymes that can be engineered. nih.gov The strategies for producing the related Δ⁵,⁷-sterol 7-dehydrocholesterol (7-DHC) are directly applicable to this compound.

A primary strategy is the elimination of competing pathways . The native ergosterol pathway competes for intermediates. By knocking out key genes such as ERG5 and ERG6, the metabolic flux is diverted away from ergosterol and towards the desired product. frontiersin.orgnih.gov

Another critical step is enhancing the precursor supply . The biosynthesis of all sterols begins with acetyl-CoA. Overexpressing all the genes in the mevalonate (MVA) pathway (ERG10, ERG13, tHMG1, ERG12, ERG8, ERG19, IDI1, ERG20) has been shown to significantly increase the pool of precursors available for sterol synthesis, boosting final product titers. nih.govresearchgate.netnih.gov

Introduction and optimization of heterologous enzymes is also essential. To produce 7-DHC, the heterologous gene DHCR24 (Δ²⁴-dehydrocholesterol reductase) is introduced to convert the yeast's native intermediates into the cholesterol backbone. frontiersin.orgnih.gov Screening for the most efficient version of this enzyme, for example from Gallus gallus (chicken), has proven effective in maximizing production. nih.govresearchgate.net

Finally, regulating lipid metabolism can improve accumulation. Deleting the gene NEM1, which is involved in lipid metabolism, has been shown to increase 7-DHC production by nearly 50% in an engineered strain. nih.govresearchgate.net Many heterologous sterols are esterified and stored in lipid droplets, which can make them unavailable to downstream enzymes. acs.orgbiorxiv.org Modifying sterol esterification can therefore be a key strategy. nih.govacs.org

Pathway Reconstruction and Flux Optimization

Successful heterologous production requires not just the introduction of new genes but a holistic approach to pathway reconstruction and flux optimization to prevent the accumulation of bottlenecks. nih.govnih.gov

Pathway reconstruction begins with establishing a base strain, often with competing pathways removed and heterologous enzymes integrated. For example, to initiate 7-DHC production, ERG5 and ERG6 are knocked out, and two copies of DHCR24 are integrated into their loci. frontiersin.org

Flux optimization involves systematically addressing metabolic bottlenecks. If squalene accumulates, it indicates that the enzymes downstream (the post-squalene pathway) are not efficient enough. nih.gov Strategies to optimize flux include:

Fine-tuning enzyme expression: The expression levels of key enzymes can be modulated by using different strength promoters or by changing the gene copy number. For instance, fine-tuning the transcription level of Gg_DHCR24 by altering its promoter and integration site increased 7-DHC accumulation. nih.govresearchgate.net

Enhancing cofactor supply: Sterol biosynthetic enzymes often rely on cofactors like NADPH. Overexpressing genes such as POS5 (mitochondrial NADH kinase) can increase the NADPH supply, facilitating the reductive steps in the pathway. frontiersin.orgnih.gov

Alleviating cellular stress: High metabolic flux can lead to the production of reactive oxygen species (ROS), which can damage cells. Overexpressing a cytoplasmic catalase (CTT1) has been used to reduce ROS levels and improve strain health and productivity. frontiersin.orgnih.gov

Pathway compartmentalization: The localization of enzymes within the cell can dramatically affect pathway efficiency. The enzymes of the post-squalene pathway are typically located in the endoplasmic reticulum (ER). Studies have shown that targeting some of these enzymes to lipid droplets (LDs) can improve metabolic flux and increase the final titer of 7-DHC by creating a more favorable environment for catalysis or substrate channeling. nih.gov

Through a combination of these "push and pull" strategies—enhancing precursor supply while optimizing the downstream conversion—researchers have dramatically increased the titers of Δ⁵,⁷-sterols in yeast, with 7-DHC production reaching up to 2.0 g/L in a fed-batch bioreactor. frontiersin.orgnih.gov

Photochemical Conversion and Secosteroid Formation from 7 Dehydrositosterol

Formation of Sitocalciferol (Vitamin D₅) through UV-B Irradiation

The exposure of 7-dehydrositosterol to UV-B radiation, specifically within the 290–315 nm wavelength range, triggers the formation of sitocalciferol, also known as vitamin D₅. bfs.denih.gov This process begins with the absorption of UV-B energy by the conjugated 5,7-diene system in the B-ring of the this compound molecule. researchgate.netuj.edu.pl This absorption leads to a 6-electron conrotatory ring-opening electrocyclic reaction, breaking the C9-C10 bond and forming the secosteroid previtamin D₅. uj.edu.plwjpmr.com

Previtamin D₅ is a thermodynamically unstable intermediate that subsequently undergoes a spontaneous thermal isomerization to form the more stable vitamin D₅ (sitocalciferol). uj.edu.plwjpmr.com This entire conversion process from this compound to vitamin D₅ has been demonstrated in planta, specifically in an Arabidopsis thaliana mutant line that accumulates high levels of this compound. researchgate.netnih.gov When these mutant plants were exposed to UV-B light, a significant increase in vitamin D₅ levels was observed, accompanied by a corresponding decrease in its precursor, this compound. nih.gov The synthesis of 1α-hydroxyvitamin D₅, a derivative of vitamin D₅, has also been achieved through a process involving the photochemical conversion of 7-dehydrositosteryl acetate. wikipedia.org

Comparative Analysis of Photoconversion Efficiency with Other Δ⁵,⁷-Sterols

The photochemical conversion process is not unique to this compound. Other Δ⁵,⁷-sterols also undergo similar transformations upon UV-B irradiation to form their respective vitamin D analogues. researchgate.netresearchgate.net The efficiency of this conversion can be influenced by the specific structure of the sterol.

For instance, 7-dehydrocholesterol (B119134) is the precursor to vitamin D₃ (cholecalciferol), and ergosterol (B1671047) is the precursor to vitamin D₂ (ergocalciferol). researchgate.net The fundamental mechanism, involving the opening of the B-ring to form a previtamin D intermediate followed by thermal isomerization, is consistent across these different sterols. uj.edu.plresearchgate.net

In a study involving an Arabidopsis thaliana mutant (dwarf5-3) that accumulates Δ⁵,⁷-sterols, exposure to UV-B light led to a significant reduction in this compound content, from 42% of total sterols to 14% after 7 days of treatment, which coincided with the formation of vitamin D₅. nih.gov This demonstrates the in-planta efficiency of this specific conversion. While direct quantitative comparisons of photoconversion efficiency between this compound and other Δ⁵,⁷-sterols under identical conditions are not extensively detailed in the provided results, the underlying principles are shared. The presence of the conjugated 5,7-diene system is the key structural feature required for this photochemical reaction. researchgate.netresearchgate.net

Table 1: Photoconversion of Various Δ⁵,⁷-Sterols to Vitamin D Analogues

Precursor (Δ⁵,⁷-Sterol)Photoproduct (Vitamin D Analogue)
This compoundVitamin D₅ (Sitocalciferol)
7-DehydrocholesterolVitamin D₃ (Cholecalciferol) researchgate.net
ErgosterolVitamin D₂ (Ergocalciferol) researchgate.net
22,23-dihydroergosterolVitamin D₄ uj.edu.pl

Isomeric Photoproducts and Their Characteristics

Beyond the primary conversion to previtamin D and subsequently vitamin D, UV irradiation of Δ⁵,⁷-sterols can lead to the formation of other isomeric photoproducts. uj.edu.pl During exposure to UV-B radiation, the previtamin D intermediate can itself absorb UV energy and be converted into other isomers, such as lumisterol (B196343) and tachysterol (B196371). uj.edu.pl

Analytical Methodologies for Research on 7 Dehydrositosterol

Extraction and Derivatization Techniques for Sterol Profiling

The initial and critical step in the analysis of 7-dehydrositosterol is its extraction from the sample matrix. The choice of extraction method depends on the nature of the sample and the form in which the sterol exists (free, esterified, or glycosylated). core.ac.uk

Extraction: A common procedure for extracting total phytosterols (B1254722), including this compound, involves saponification. core.ac.ukmdpi.comthermoscientific.com This process uses an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH), to hydrolyze sterol esters and release the free sterols. core.ac.uknih.gov The sample is typically heated with ethanolic or methanolic KOH to convert triacylglycerols into fatty acid salts and release the sterols into the unsaponifiable fraction. aocs.org Following saponification, the unsaponifiable matter, which contains the free sterols, is extracted using nonpolar solvents like n-hexane, diethyl ether, or chloroform. mdpi.comnih.gov This liquid-liquid extraction step is often repeated to maximize the recovery of the sterols. nih.govresearchgate.net

For complex matrices like cereals, where sterols may be bound within a carbohydrate matrix or exist as glycosides, an initial acid hydrolysis step may be necessary to cleave these bonds before saponification. nih.govaocs.orgresearchgate.net However, acid hydrolysis can pose a risk of causing isomerization in acid-sensitive sterols like Δ7-sterols, making enzymatic hydrolysis a potential alternative. nih.gov In some cases, direct solvent extraction without prior hydrolysis is employed, which has the advantage of preserving the native forms of the sterols, including their conjugates. core.ac.uknih.gov Solid-phase extraction (SPE) can be used for further cleanup and to separate sterol fractions from other lipids. mdpi.comaocs.org

Derivatization: Due to the low volatility of sterols, a derivatization step is often required before analysis by Gas Chromatography (GC). mdpi.com This process converts the sterols into more volatile and thermally stable derivatives, leading to improved peak shape and detection. aocs.org The most common derivatization method is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. aocs.orgmdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. aocs.orgmdpi.compubcompare.ainih.gov The reaction is typically carried out by heating the dried extract with the silylating reagent in a solvent like pyridine. aocs.orgpubcompare.aisigmaaldrich.com This converts sterols like this compound into their TMS-ether derivatives, which are amenable to GC analysis. nih.govnih.govplos.org

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other closely related sterols and matrix components. The choice of chromatographic technique and detector is pivotal for achieving the required selectivity and sensitivity.

Gas chromatography is the most widely used technique for the separation, identification, and quantification of phytosterols. aocs.org For the analysis of this compound and other sterols, capillary GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly employed. frontiersin.org

Prior to injection, sterols are typically derivatized to their trimethylsilyl (TMS) ethers to increase their volatility and thermal stability. aocs.orgnih.govnih.govplos.org The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase, e.g., helium) and the stationary phase as they pass through the column under a programmed temperature gradient. nih.govfrontiersin.org

When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a powerful tool for both quantification and structural confirmation. aocs.orgnih.gov Electron impact (EI) ionization is the most common ionization method used for GC-MS analysis of phytosterols. aocs.org The resulting mass spectra exhibit characteristic fragmentation patterns that serve as a fingerprint for each compound, allowing for definitive identification. For TMS-derivatized sterols, specific ions can be monitored for quantification. pubcompare.aiplos.org For instance, GC-MS analysis has been used to identify and quantify 7-dehydrocholesterol (B119134), a related Δ5,7-sterol, in various biological samples. nih.govnih.gov The technique is sensitive enough to detect sterols at low concentrations and can resolve complex mixtures of isomers. nih.gov

Table 1: Example GC-MS Parameters for Sterol Analysis
ParameterConditionReference
Column HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) frontiersin.org
Carrier Gas Helium at a flow rate of 1 mL/min frontiersin.org
Injector Temperature 280°C frontiersin.org
Oven Program Initial temp 170°C, ramped at 10°C/min to 300°C, held for 15 min nih.gov
Derivatization Silylation with BSTFA or MSTFA to form TMS ethers aocs.orgpubcompare.ainih.gov
Ionization Mode Electron Impact (EI) at 70 eV aocs.org

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC as it can analyze sterols in their native form without the need for derivatization. core.ac.ukazom.com This is particularly useful for analyzing thermally sensitive compounds. core.ac.uk Both normal-phase and reversed-phase HPLC can be used for sterol analysis. core.ac.uk

Reversed-phase HPLC, typically using octadecyl silica (B1680970) (C18) columns, is widely employed for separating phytosterols. core.ac.uknih.gov The mobile phase often consists of a mixture of organic solvents like acetonitrile, methanol, and isopropanol. core.ac.uknih.govmdpi.com Detection is commonly achieved using an ultraviolet (UV) detector. core.ac.ukmdpi.com Sterols with conjugated double bonds, such as the Δ5,7-diene system in this compound, exhibit characteristic UV absorbance, typically in the range of 200-210 nm, although the conjugated system allows for detection at higher wavelengths as well. core.ac.ukmdpi.comresearchgate.net For example, HPLC-UV has been used to quantify vitamin D4 (formed from a precursor) and its precursor sterols in mushrooms, with detection at specific UV wavelengths. nih.govplos.org The separation efficiency can be optimized by adjusting the mobile phase composition and gradient. nih.gov

Table 2: Example HPLC-UV Conditions for Sterol Separation
ParameterConditionReference
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) core.ac.ukmdpi.com
Mobile Phase Isocratic or gradient elution with Acetonitrile/Methanol/Water mixtures core.ac.uknih.govmdpi.com
Flow Rate 0.8 - 1.0 mL/min nih.govmdpi.com
Detection UV detector set at 205-210 nm mdpi.comnih.gov
Column Temperature 30°C mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal technique for analyzing sterols like this compound without derivatization. acs.orgnih.gov This approach has become increasingly prevalent for the analysis of phytosterols in complex biological matrices. acs.orgmdpi.com

For sterol analysis, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source over Electrospray Ionization (ESI), as it provides better ionization efficiency for relatively nonpolar compounds like phytosterols. thermoscientific.comacs.orgmdpi.com In positive ion APCI mode, sterols typically ionize to form a protonated molecule that readily loses a water molecule, resulting in a characteristic [M+H-H₂O]⁺ ion. acs.orgmdpi.com

By operating the mass spectrometer in tandem (MS/MS) mode, such as with selected reaction monitoring (SRM), the method's specificity and sensitivity are significantly enhanced. nih.govresearchgate.netnih.gov This allows for the quantification of individual sterols even when they co-elute chromatographically. nih.govmdpi.com LC-MS/MS methods have been successfully developed for the sensitive quantification of 7-dehydrocholesterol and other sterols in various samples, including plasma, skin biopsies, and brain tissue. nih.govnih.govnih.gov A derivatization step using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to improve ionization efficiency and detection sensitivity for 7-dehydro-sterols in LC-MS analysis. nih.govnih.gov

Table 3: Common LC-MS Configurations for this compound Analysis
ParameterConditionReference
Chromatography Reversed-phase UPLC/HPLC with C18 or PFP column nih.govfrontiersin.org
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) thermoscientific.comacs.orgnih.gov
Ionization Mode Positive Ion Mode researchgate.netnih.gov
Detection Mode Tandem Mass Spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) researchgate.netnih.gov
Characteristic Ion [M+H-H₂O]⁺ acs.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

Advanced Spectroscopic Characterization (e.g., NMR, CD) for Structural Elucidation

While chromatographic methods are excellent for separation and quantification, advanced spectroscopic techniques are indispensable for the definitive structural elucidation of new or unconfirmed sterols and for providing detailed conformational information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the complete chemical structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the carbon skeleton, the position and stereochemistry of functional groups, and the connectivity of atoms. For sterols like this compound, ¹H NMR can identify the protons in the ring system and the side chain, while ¹³C NMR provides information on each carbon atom. The characteristic chemical shifts of the olefinic protons and carbons in the Δ5,7-diene system are key identifiers. Although detailed NMR data specifically for this compound is not abundant in publicly available literature, the principles of sterol NMR analysis are well-established.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. creative-proteomics.com This technique is particularly sensitive to the chiral nature of molecules and is widely used to study the secondary and tertiary structure of chiral macromolecules like proteins and nucleic acids. libretexts.orgcreative-proteomics.com For smaller chiral molecules like sterols, CD spectroscopy can provide valuable information about their conformation and stereochemistry. The conjugated diene system in this compound is a chromophore that would produce a characteristic CD spectrum. creative-proteomics.com While less common than NMR for initial structural elucidation, CD can be a rapid and sensitive method to probe conformational changes or compare the stereochemistry of related sterols. nih.govwikipedia.org

Ecological and Evolutionary Research Perspectives on 7 Dehydrositosterol

Role in Plant Physiology and Development

7-Dehydrositosterol, a Δ⁵,⁷-sterol, is a crucial intermediate in the biosynthesis of major plant sterols like sitosterol (B1666911). d-nb.inforesearchgate.net As a phytosterol, it plays a fundamental role in plant growth and development. ontosight.ai Phytosterols (B1254722) are essential components of cell membranes, where they regulate fluidity and permeability. nih.govelicit-plant.com This function is vital for maintaining cellular integrity and responding to environmental stresses. nih.gov

In Arabidopsis thaliana, the enzyme Δ⁵,⁷-sterol-Δ⁷-reductase (DWARF5) is responsible for converting Δ⁵,⁷-sterols to their corresponding Δ⁵-sterols. d-nb.infonih.gov A loss-of-function mutant in the gene encoding this enzyme leads to the accumulation of this compound. researchgate.netresearchgate.net This accumulation is associated with dwarfism, highlighting the importance of proper sterol metabolism for normal plant development. d-nb.infoumn.edu Furthermore, upon exposure to UV-B light, this compound in these mutants can be converted to vitamin D5. d-nb.inforesearchgate.net

The subcellular localization of enzymes involved in the final steps of sterol biosynthesis, including the conversion of this compound, has been studied in Arabidopsis thaliana. The Δ⁷-sterol-C⁵-desaturase, which produces the Δ⁵,⁷-diene system characteristic of this compound, is found in the endoplasmic reticulum and lipid particles. nih.gov The subsequent enzyme, Δ⁵,⁷-sterol-Δ⁷-reductase, is located in the endoplasmic reticulum and the plasma membrane. nih.gov This distribution suggests a complex spatial organization of sterol biosynthesis within the plant cell. nih.gov

Table 1: Key Enzymes in the Later Stages of Phytosterol Biosynthesis

EnzymeGene (in Arabidopsis)FunctionSubcellular Localization
Δ⁷-sterol-C⁵-desaturaseSTE1/DWARF7Introduces a double bond at the C-5 position of a Δ⁷-sterol, forming a Δ⁵,⁷-sterol like this compound. nih.govnih.govEndoplasmic Reticulum, Lipid Particles nih.gov
Δ⁵,⁷-sterol-Δ⁷-reductaseDWARF5Reduces the double bond at the C-7 position of a Δ⁵,⁷-sterol, converting it to a Δ⁵-sterol. d-nb.infonih.govEndoplasmic Reticulum, Plasma Membrane nih.gov

Evolutionary Trajectories of Δ⁵,⁷-Sterol Pathways

The biosynthetic pathway leading to Δ⁵,⁷-sterols like this compound is a feature of eukaryotes, but it has undergone significant diversification across different lineages. nih.gov The core reactions are generally conserved, but the enzymes involved, particularly in the later stages, show evidence of gene duplication and divergence. nih.govnih.gov

In plants, the synthesis of sterols primarily proceeds through the cycloartenol (B190886) pathway, which is distinct from the lanosterol (B1674476) pathway found in animals and fungi. nih.gov However, a lanosterol-like pathway has been identified in plants, although it contributes a smaller fraction to the total sterol pool. nih.gov The enzymes responsible for creating the characteristic Δ⁵,⁷-diene structure and its subsequent reduction have evolved to handle a variety of sterol substrates.

Phylogenetic analyses of the enzymes involved in the final steps of sterol biosynthesis reveal a history of gene duplication. nih.gov For example, in the Solanaceae family, which includes tomato and potato, several enzymes in the cholesterol biosynthesis branch, which also involves Δ⁵,⁷-sterol intermediates, are thought to have arisen from the duplication and subsequent divergence of genes from the main phytosterol pathway. nih.gov This includes the sterol C-5(6) desaturase (C5-SD) and the 7-dehydrocholesterol (B119134) reductase (7-DR). nih.govmdpi.com

The sterol C5-desaturase (SC5D), also known as STE1 in plants, is a key enzyme that converts a Δ⁷-sterol into a Δ⁵,⁷-sterol. alliedacademies.orgalliedacademies.org This enzyme is found across vertebrates, fungi, and plants. nih.govasm.org Phylogenetic studies show that while the enzyme is functionally conserved, there are distinct evolutionary branches for each kingdom. nih.govcore.ac.uk Within the plant kingdom, analysis of the genes encoding these enzymes in various species can provide insights into their evolutionary relationships and functional diversification. researchgate.net

The evolution of these pathways is likely driven by the need for plants to produce a diverse array of sterols that fulfill specific roles in membrane function, signaling, and as precursors to other essential molecules like brassinosteroids. nih.govnih.gov The duplication of genes in the sterol pathway may have provided the raw material for the evolution of new functions, allowing plants to adapt to different ecological niches. mdpi.com

Table 2: Comparison of Key Enzymes in Δ⁵,⁷-Sterol Metabolism Across Kingdoms

Enzyme FamilyFunctionPlant Example (Gene)Animal Example (Gene)Fungal Example (Gene)
Sterol C5-DesaturaseCreates the Δ⁵,⁷-diene system. nih.govalliedacademies.orgalliedacademies.orgSTE1/DWARF7 nih.govSC5D alliedacademies.orgalliedacademies.orgERG3 core.ac.uk
Δ⁵,⁷-Sterol-Δ⁷-ReductaseReduces the C7-C8 double bond of Δ⁵,⁷-sterols. nih.govmdpi.comDWARF5 nih.govDHCR7 researchgate.netNot present (ergosterol is a major end product) researchgate.net

Inter-Species Sterol Metabolism and Conversion

While plants synthesize their own sterols, many other organisms, particularly insects, cannot and must obtain them from their diet. nih.govresearchgate.net This leads to interesting metabolic interactions when phytophagous (plant-eating) insects consume plant tissues containing this compound and other phytosterols.

Insects require cholesterol for various physiological functions, including as a component of cell membranes and as a precursor for molting hormones (ecdysteroids). nih.gov Since plants contain very little cholesterol, most herbivorous insects have evolved enzymatic pathways to convert the phytosterols they ingest, such as sitosterol and campesterol, into cholesterol. nih.govnih.gov This process involves the dealkylation of the side chain at the C-24 position. nih.govavocadosource.com

Although this compound is an intermediate in plant sterol synthesis, it can also be found in insects. nih.gov In some cases, it may be directly ingested from the plant. In the silkworm Bombyx mori, for example, this compound has been identified along with 7-dehydrocholesterol and 7-dehydrocampesterol, and their amounts were found to be proportional to the levels of ecdysone, suggesting they are biosynthetic intermediates. nih.gov

The conversion of phytosterols to cholesterol in insects is a complex process, and the exact enzymatic steps are still being elucidated. mdpi.com It is known that insects can introduce a double bond at the C-7 position or remove one at the C-5 position. avocadosource.com The metabolism of dietary sterols occurs in the midgut, where they are absorbed by enterocytes and transported to the endoplasmic reticulum for potential modification. nih.gov Some insects, however, lack the ability to convert certain sterols. For instance, some grasshoppers cannot convert Δ⁷-sterols to Δ⁵-sterols. mdpi.com

Furthermore, some organisms have symbiotic relationships that play a role in sterol metabolism. For example, certain beetles harbor yeast-like symbionts that synthesize ergosterol (B1671047), a Δ⁵,⁷-sterol, which the beetles can then metabolize into 7-dehydrocholesterol and cholesterol. avocadosource.com

In marine invertebrates, the sterol composition can be complex, and many species also rely on dietary sources for their sterols. researchgate.net Some crustaceans can convert phytosterols to cholesterol. researchgate.net The presence of this compound has been noted in some marine organisms, such as certain red algae and sponges. researchgate.netmdpi.com

The fate of ingested this compound in vertebrates is less studied in the context of inter-species metabolism. However, in humans, the closely related 7-dehydrocholesterol is a well-known precursor to vitamin D3. uj.edu.plnih.gov Similarly, this compound is the precursor to vitamin D5. d-nb.infowikipedia.org

Oxidation Products and Degradation Pathways of 7 Dehydrositosterol

Formation of Specific Oxidation Products from 7-Dehydrositosterol

The oxidation of this compound can lead to a variety of oxygenated derivatives, often referred to as oxysterols. These products can be formed through both non-enzymatic free radical reactions and enzymatic processes. nih.govnih.gov

Free radical-initiated oxidation is a significant pathway for the degradation of this compound. Studies on the closely related compound, 7-dehydrocholesterol (B119134) (7-DHC), have shown that free radical chain oxidation can produce a complex mixture of oxysterols. nih.gov A proposed mechanism involves the initial abstraction of a hydrogen atom from either the C-9 or C-14 position, leading to the formation of a pentadienyl radical intermediate. This highly reactive intermediate can then undergo various reactions, including oxygen addition and cyclization, to form a range of oxidation products. nih.gov

Common oxidation products generated from phytosterols (B1254722), including sitosterol (B1666911), through autoxidation at elevated temperatures include 7α-hydroxy, 7β-hydroxy, 7-keto, 5α,6α-epoxides, and 5β,6β-epoxides. slu.se Further degradation of these initial products can lead to the formation of conjugated dienes and trienes through dehydration reactions. slu.se

Enzymatic oxidation also contributes to the transformation of 7-dehydro-sterols. For instance, cytochrome P450 enzymes have been shown to oxidize 7-dehydrocholesterol into hydroxylated metabolites. nih.gov While specific studies on this compound are less common, it is plausible that similar enzymatic pathways exist for its metabolism.

Below is a table of potential oxidation products of this compound, based on known oxidation products of similar phytosterols.

Product Class Specific Examples Formation Pathway
Hydroxysterols7α-Hydroxysitosterol, 7β-HydroxysitosterolAutoxidation, Photo-oxidation
Ketosterols7-KetositosterolAutoxidation
Epoxides5α,6α-Epoxysitosterol, 5β,6β-EpoxysitosterolAutoxidation
TriolsSitostanetriolHydrolysis of epoxides
Vitamin D AnalogsVitamin D5 (Sitocalciferol)UV-B Irradiation
PhotoproductsLumisterol (B196343), Tachysterol (B196371) derivativesProlonged UV Irradiation

Autoxidative Processes and Environmental Factors

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen and is a major degradation pathway for this compound. This process is typically initiated by factors such as heat, light, or the presence of metal ions, leading to the formation of free radicals. slu.segoogle.com The autoxidation of this compound follows a free radical chain reaction mechanism, similar to that of other lipids, involving initiation, propagation, and termination steps. The presence of antioxidants can inhibit or slow down this process by donating hydrogen atoms to quench free radicals. google.com

Several environmental factors can influence the rate and pathway of this compound degradation:

UV Radiation: Exposure to ultraviolet (UV-B) radiation is a primary factor in the degradation of this compound. This photochemical reaction leads to the cleavage of the B-ring and the formation of pre-vitamin D5, which then undergoes a heat-dependent isomerization to form vitamin D5 (sitocalciferol). researchgate.netsochob.cl However, prolonged exposure to UV radiation can lead to the formation of inactive degradation products such as lumisterol and tachysterol derivatives. vitamind-journal.it

Temperature: Elevated temperatures can accelerate autoxidation processes, leading to the formation of various oxidation products like hydroxysterols and ketosterols. slu.se Thermal degradation can also influence the conversion of pre-vitamin D5 to vitamin D5. mdpi.com

Oxygen: The presence of oxygen is essential for autoxidation to occur. The concentration of oxygen can affect the rate of formation of various oxidation products.

Presence of Sensitizers: Photosensitizers can promote the photo-oxidation of this compound, leading to the formation of a different profile of oxidation products compared to autoxidation. researchgate.net

The table below summarizes the key environmental factors and their impact on the degradation of this compound.

Environmental Factor Effect on this compound Primary Degradation Products
UV-B Radiation (280-315 nm) Photochemical conversion of the 5,7-diene system.Pre-vitamin D5, Vitamin D5, Lumisterol, Tachysterol. researchgate.netvitamind-journal.it
Elevated Temperature Accelerates autoxidation and thermal degradation.7-Hydroxysterols, 7-Ketosterols, Epoxides. slu.se
Oxygen (Air) Facilitates autoxidation (free radical chain reactions).Hydroperoxides, Hydroxysterols, Ketosterols. slu.senih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 7-Dehydrositosterol, and how do its structural features influence its role as a precursor for vitamin D5?

  • Methodology : Synthesis typically involves UV irradiation of its precursor, poriferasta-5,7-dienol, to generate photoproducts like sitocalciferol (Vitamin D5). Structural characterization requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the presence of conjugated dienes (5,7-diene system) in the steroid backbone .
  • Key Considerations : Ensure purity via HPLC and validate photochemical conversion efficiency using UV-Vis spectroscopy. Compare spectral data with reference standards to avoid contamination by isomeric photoproducts .

Q. How can researchers reliably distinguish this compound from structurally related sterols like 7-Dehydrocholesterol or ergosterol?

  • Methodology : Use high-resolution MS for molecular weight differentiation (C29H46O for this compound vs. C27H44O for 7-Dehydrocholesterol). Chromatographic techniques (e.g., GC-MS) can separate isomers based on retention times and side-chain saturation patterns .
  • Data Validation : Cross-reference with CAS registry numbers (e.g., this compound: Not explicitly listed in evidence; inferred from structural analogs ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : While specific safety data for this compound is limited, follow protocols for analogous sterols (e.g., 7-Dehydrocholesterol):

  • Use personal protective equipment (PPE) during synthesis.
  • Store in airtight containers away from light to prevent photodegradation .
    • Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and consult medical professionals .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound, such as gastrointestinal absorption and blood-brain barrier (BBB) permeability, impact its bioactivity?

  • Methodology : Employ computational tools like SwissADME to predict absorption parameters. Experimental validation involves in vitro Caco-2 cell models for intestinal permeability and in vivo rodent studies for BBB penetration .
  • Data Insights : Preliminary computational data suggest moderate gastrointestinal absorption (similar to renoxidine and rutin) but poor BBB permeability, implying limited neuroactivity .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Approach :

Meta-Analysis : Systematically review studies to identify variability in assay conditions (e.g., cell lines, solvent systems).

Standardization : Replicate experiments under controlled conditions (e.g., fixed UV irradiation doses for photoproduct generation) .

Statistical Validation : Use multivariate analysis to isolate confounding factors (e.g., impurities, isomerization byproducts) .

Q. How can researchers optimize the quantification of this compound in complex biological matrices?

  • Techniques :

  • Extraction : Solid-phase extraction (SPE) with C18 columns to isolate sterols from lipids.
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Calibrate against deuterated internal standards (e.g., d6-7-Dehydrositosterol) to correct for matrix effects .
    • Validation Metrics : Report recovery rates (≥80%), limit of detection (LOD < 0.1 ng/mL), and inter-day precision (CV < 15%) .

Q. What molecular interactions underlie this compound’s role in vitamin D5 biosynthesis, and how can these be probed experimentally?

  • Mechanistic Studies :

  • Photochemical Analysis : Monitor UV-induced electrocyclic ring-opening using time-resolved spectroscopy to track formation of previtamin D5 .
  • Computational Modeling : Density functional theory (DFT) simulations to predict transition states and activation energies during photoconversion .
    • Functional Assays : Compare binding affinities of this compound derivatives to vitamin D receptor (VDR) using surface plasmon resonance (SPR) .

Methodological and Data Analysis Considerations

Q. How should researchers design studies to investigate the enzymatic regulation of this compound metabolism?

  • Experimental Design :

  • In Vitro Systems : Use liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify metabolic pathways.
  • Kinetic Profiling : Measure Vmax and Km values for enzyme-substrate interactions .
    • Data Interpretation : Normalize activity data to protein concentration and validate with inhibitor controls (e.g., ketoconazole for CYP3A4) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Recommendations :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • Error Handling : Report 95% confidence intervals and use bootstrapping for small sample sizes .
    • Software Tools : Utilize GraphPad Prism or R packages (e.g., drc for dose-response curves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.